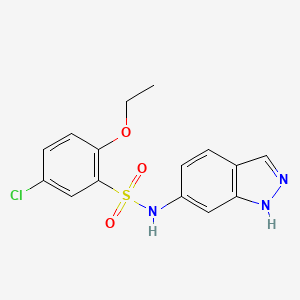

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-22-14-6-4-11(16)7-15(14)23(20,21)19-12-5-3-10-9-17-18-13(10)8-12/h3-9,19H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUGTSNRFMZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving 2-nitrobenzaldehyde and hydrazine hydrate under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indazole derivative with chlorosulfonic acid, followed by neutralization with ammonia.

Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.

Chlorination: The final step involves the chlorination of the benzene ring using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, disrupting their normal function.

Signal Transduction Pathways: It interferes with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity of benzenesulfonamide derivatives is highly dependent on substituent patterns and core modifications. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Docking and Binding Affinities

Table 2: Docking Parameters of Select Analogs

| Compound | Gold Score (GS) | Hydrogen Bond Score | Affinity Classification | Reference |

|---|---|---|---|---|

| Compound 6 | 78.09 | 6.11 | Moderate | |

| Compound 7 | 87.26 | 7.42 | High | |

| Compound 19 | N/A | N/A | VEGFR-2 inhibition > dasatinib |

- The target compound’s indazole moiety is critical for binding, as seen in Compound 19, where it facilitates hydrogen bonding with VEGFR-2’s active site . Pyridyl or quinoline cores (e.g., Compounds 6–7) exhibit lower GS values, indicating indazole’s superiority in PPARγ interactions .

Biological Activity

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide (CAS No. 727420-57-7) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an indazole moiety, which is known for its broad spectrum of biological activities. The structural formula is represented as follows:

This unique combination of functional groups enhances its solubility and reactivity, making it a valuable candidate for medicinal applications.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Indazole-containing compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines such as H1975 (EGFR mutant-driven non-small cell lung cancer) and other solid tumors .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | H1975 | TBD |

| 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide | SNU16 | 77.4 |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | KG1 | 25.3 |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their antibacterial effects, and studies suggest that derivatives similar to this compound exhibit activity against various bacterial strains .

Table 2: Antimicrobial Activity Findings

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | TBD | |

| S. aureus | TBD |

3. Anti-inflammatory Effects

Indazole derivatives have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways . These effects are particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The precise molecular mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a selective inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell proliferation and survival .

Case Studies

Several case studies have documented the efficacy of similar indazole-based compounds in clinical settings:

- Case Study on Lung Cancer : A study involving indazole derivatives showed significant tumor reduction in patients with EGFR-mutant lung cancer after treatment with compounds exhibiting similar structures to this compound .

- In Vitro Studies : Laboratory tests indicated that compounds with the indazole scaffold could inhibit cell growth in various cancer types, including colorectal and breast cancers, with IC50 values supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.